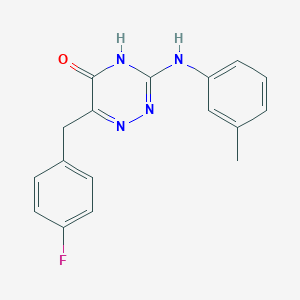

6-(4-fluorobenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one

Description

6-(4-Fluorobenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a fluorinated benzyl group at position 6 and an m-tolylamino substituent at position 2. The compound’s structure combines a 1,2,4-triazin-5-one core with aromatic and amino functionalities, which are known to influence both physicochemical and biological properties. Safety guidelines highlight its sensitivity to heat and ignition sources, necessitating storage in cool, dry conditions away from open flames .

Properties

IUPAC Name |

6-[(4-fluorophenyl)methyl]-3-(3-methylanilino)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O/c1-11-3-2-4-14(9-11)19-17-20-16(23)15(21-22-17)10-12-5-7-13(18)8-6-12/h2-9H,10H2,1H3,(H2,19,20,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOWPEDAUYXIRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-fluorobenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.

Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 4-fluorobenzyl halides and suitable nucleophiles.

Attachment of the m-Tolylamino Group: The m-tolylamino group can be attached through amination reactions involving m-toluidine and appropriate coupling agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-fluorobenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazine ring or the aromatic rings are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.

Substitution: Halides, nucleophiles, electrophiles, catalysts such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

6-(4-fluorobenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and medicinal chemistry.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-fluorobenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of 6-(4-fluorobenzyl)-3-(m-tolylamino)-1,2,4-triazin-5(4H)-one with structurally related compounds:

Structural Analogues with Fluorinated Benzyl Groups

- Compound 20b (4-((4-Fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one): This Schiff base derivative demonstrated potent antibacterial and antibiofilm activity against E. coli (MIC: 3.90 µg/mL, IR: 87%) and S. aureus (IR: 72.4%). The para-fluoro group on the benzylidene moiety enhanced biofilm inhibition compared to non-halogenated analogs. The trifluoromethyl group at position 6 further contributed to broad-spectrum activity . Comparison: The 4-fluorobenzyl group in the target compound may similarly enhance interactions with bacterial targets, though the absence of a trifluoromethyl group could reduce potency.

- Fluorine-Containing Triazinones in Toxicity Studies: A fluorine-containing 1,2,4-triazin-6(5H)-one exhibited the highest toxicity to Daphnia magna (LC₅₀: 0.8 mg/L) compared to halogen-free analogs, suggesting that fluorination increases environmental toxicity .

Amino and Thio Substituent Variations

- Metribuzin (4-Amino-6-tert-butyl-3-(methylthio)-1,2,4-triazin-5(4H)-one): A widely used herbicide with high water solubility (1.22 mg/L) and moderate soil persistence. Its tert-butyl and methylthio groups confer selectivity against grass weeds by inhibiting photosynthetic electron transport .

- 4-Amino-3-(3-Hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one (Compound 12): Demonstrated anticancer activity with IC₅₀ values of 12–18 µM against breast (MCF-7) and colon (HCT-116) cancer cell lines. The thienylvinyl group enhanced cellular uptake and kinase inhibition . Comparison: The absence of a thienyl group in the target compound may limit anticancer efficacy but could reduce off-target toxicity.

Schiff Base Derivatives

- Compound 20a (4-(Ethylideneamino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one): Exhibited antifungal activity against Aspergillus flavus (MIC: 15.62 µg/mL) but lacked antibiofilm effects. The ethylideneamino group conferred moderate antifungal potency . Comparison: The m-tolylamino group in the target compound may offer improved stability compared to Schiff bases, which are prone to hydrolysis.

Data Tables

Table 2: Structural Comparison

| Compound | R6 Substituent | R3 Substituent | Core Modification |

|---|---|---|---|

| Target compound | 4-Fluorobenzyl | m-Tolylamino | 1,2,4-Triazin-5(4H)-one |

| Metribuzin | tert-Butyl | Methylthio | 1,2,4-Triazin-5(4H)-one |

| Compound 20b | Trifluoromethyl | 4-Fluorobenzylidene | Schiff base derivative |

Key Research Findings and Contradictions

Fluorine’s Dual Role : While the para-fluoro group enhances antibacterial activity in Schiff base derivatives , it increases toxicity in environmental models (e.g., D. magna) , highlighting a trade-off between efficacy and safety.

Amino vs. Thio Groups: Amino substituents (e.g., m-tolylamino) may improve solubility and target binding compared to thio groups (e.g., methylthio in metribuzin), but this requires validation through pharmacokinetic studies.

Anticancer Potential: Thienyl-containing triazinones show promise in oncology , but the target compound’s lack of this moiety suggests divergent applications, possibly in antimicrobial or anti-inflammatory contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.